Ethyl 6-phenylpyridazine-4-carboxylate

Catalog No.
S948104
CAS No.
2098113-29-0
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-phenylpyridazine-4-carboxylate

CAS Number

2098113-29-0

Product Name

Ethyl 6-phenylpyridazine-4-carboxylate

IUPAC Name

ethyl 6-phenylpyridazine-4-carboxylate

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-12(15-14-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

JCIIFAWGODCSGL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2

Ethyl 6-phenylpyridazine-4-carboxylate is a heterocyclic compound belonging to the pyridazine family, characterized by a pyridazine ring with a phenyl group at the 6-position and an ethyl ester group at the 4-position. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the phenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.

, including:

  • Substitution Reactions: The ethyl ester group can be substituted with different nucleophiles, allowing for the synthesis of diverse derivatives.
  • Reduction Reactions: The compound may be reduced to yield corresponding alcohols or amines.
  • Hydrolysis: The ester functionality can be hydrolyzed to form the corresponding carboxylic acid, which may exhibit different biological activities.

These reactions are critical for modifying the compound to enhance its properties or to synthesize new derivatives for research purposes.

Research indicates that ethyl 6-phenylpyridazine-4-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown potential against certain bacterial strains, suggesting its use in developing new antibiotics.
  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Effects: The compound may interact with inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases.

These biological activities highlight the compound's significance in pharmaceutical research.

The synthesis of ethyl 6-phenylpyridazine-4-carboxylate typically involves several key steps:

  • Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  • Phenyl Group Introduction: A nucleophilic aromatic substitution can introduce the phenyl group onto the pyridazine ring.
  • Esterification: The final step involves reacting the resulting carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

These methods can be optimized for yield and purity depending on laboratory or industrial requirements.

Ethyl 6-phenylpyridazine-4-carboxylate has several applications across various fields:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Agricultural Chemistry: The compound may find use in developing agrochemicals due to its biological activity against pests and pathogens.
  • Chemical Research: As a versatile building block, it can be used to synthesize more complex molecules in organic chemistry.

The diverse applications underscore its utility in both research and industrial settings.

Interaction studies involving ethyl 6-phenylpyridazine-4-carboxylate focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To evaluate its effects on cell lines or microbial strains.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Ethyl 6-phenylpyridazine-4-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure Characteristics
Ethyl 3-chloro-6-methylpyridazine-4-carboxylateChlorine substitution at the 3-position
Ethyl 3-chloro-6-phenylpyrimidine-4-carboxylatePyrimidine ring instead of pyridazine
Ethyl 3-hydroxy-6-phenylpyridazine-4-carboxylateHydroxyl group at the 3-position

Uniqueness

Ethyl 6-phenylpyridazine-4-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The combination of a phenyl group at the 6-position and an ethoxy group at the 4-position differentiates it from other similar compounds, making it particularly interesting for medicinal chemistry applications.

XLogP3

1.7

Dates

Last modified: 08-16-2023

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